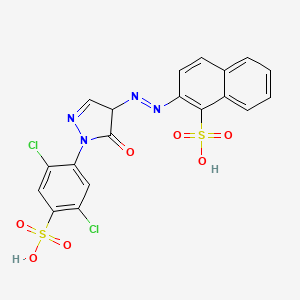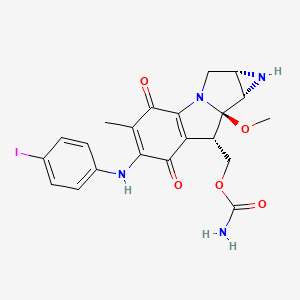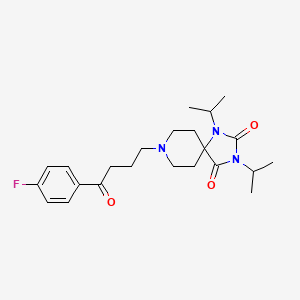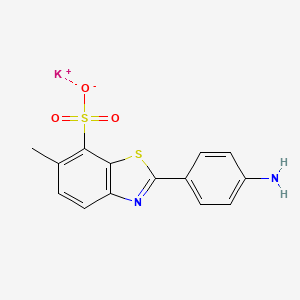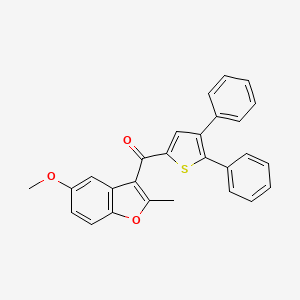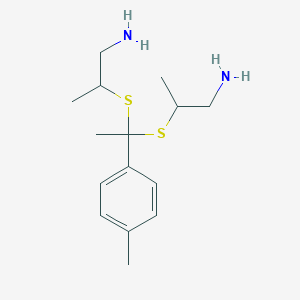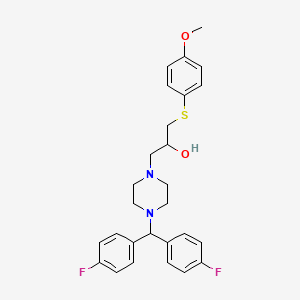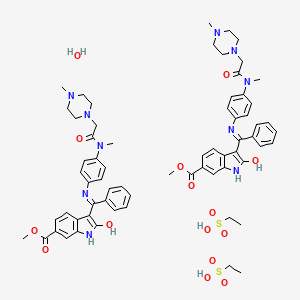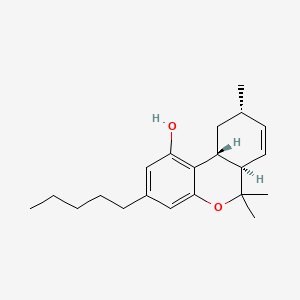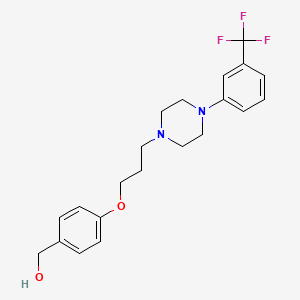
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
The synthesis of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves multiple steps. One common method includes the reaction of 4-(3-(trifluoromethyl)phenyl)-1-piperazine with benzenemethanol under specific conditions to form the desired compound. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- can be compared with other trifluoromethylbenzenes, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
4-(trifluoromethyl)benzyl alcohol: Similar in containing a trifluoromethyl group, but with different chemical properties and applications.
Properties
CAS No. |
119321-50-5 |
|---|---|
Molecular Formula |
C21H25F3N2O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]methanol |
InChI |
InChI=1S/C21H25F3N2O2/c22-21(23,24)18-3-1-4-19(15-18)26-12-10-25(11-13-26)9-2-14-28-20-7-5-17(16-27)6-8-20/h1,3-8,15,27H,2,9-14,16H2 |
InChI Key |
PWPUQWPVRWROSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)CO)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




